Pyridine-2-carbaldehyde ethylene acetal Pyridine-2-carbaldehyde ethylene acetal
Brand Name: Vulcanchem
CAS No.: 5693-54-9
VCID: VC3888874
InChI: InChI=1S/C8H9NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8H,5-6H2
SMILES: C1COC(O1)C2=CC=CC=N2
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

Pyridine-2-carbaldehyde ethylene acetal

CAS No.: 5693-54-9

Cat. No.: VC3888874

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2-carbaldehyde ethylene acetal - 5693-54-9

Specification

CAS No. 5693-54-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2-(1,3-dioxolan-2-yl)pyridine
Standard InChI InChI=1S/C8H9NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8H,5-6H2
Standard InChI Key FPSCKCFSKOKOHC-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC=CC=N2
Canonical SMILES C1COC(O1)C2=CC=CC=N2

Introduction

Synthesis and Reaction Mechanisms

Acid-Catalyzed Acetalization

The most common synthesis involves refluxing pyridine-2-carbaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid monohydrate (PTSA) as a catalyst. A representative procedure combines 500 g (4.67 mol) of pyridine-2-carbaldehyde, 561 mL of ethylene glycol, and 234 g of PTSA in 5.8 L of toluene . The mixture undergoes azeotropic distillation to remove water, driving the equilibrium toward acetal formation. After reflux, solvent removal under reduced pressure and subsequent distillation yields 475 g (67%) of the product .

An alternative method substitutes toluene with benzene and extends the reaction time to three days, achieving a slightly lower yield of 58–61% . The extended duration compensates for benzene’s lower azeotropic efficiency in water removal. Both methods highlight the critical role of water elimination in maximizing yield.

Table 1: Comparative Synthesis Conditions

SolventCatalystReaction TimeYield (%)Reference
ToluenePTSA·H₂OReflux67
BenzenePTSA·H₂O3 days58–61

Mechanistic Insights

The reaction follows a standard acetalization mechanism:

  • Protonation: The aldehyde oxygen is protonated by PTSA, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Ethylene glycol’s hydroxyl group attacks the carbonyl carbon, forming a hemiketal intermediate.

  • Deprotonation and Second Attack: A second hydroxyl group attacks the intermediate, followed by proton transfer and water elimination to form the dioxolane ring .

The use of azeotropic solvents like toluene or benzene ensures continuous water removal, preventing reversible hydrolysis and favoring product formation.

Structural and Spectroscopic Characterization

Molecular Structure

The compound features a pyridine ring fused to a 1,3-dioxolane ring. X-ray crystallography confirms a planar pyridine moiety with the dioxolane adopting a chair-like conformation . The acetal oxygen atoms engage in weak hydrogen bonds with adjacent molecules, influencing crystallization behavior.

NMR Spectroscopy

¹H NMR data (δ ppm, DMSO-d₆):

  • 8.53 (ddd, J = 4.9, 1.8, 1.0 Hz, 1H): Pyridine H6.

  • 7.81 (td, J = 7.7, 1.8 Hz, 1H): Pyridine H4.

  • 7.50 (ddd, J = 7.7, 4.9, 1.2 Hz, 1H): Pyridine H5.

  • 5.89 (s, 1H): Acetal methine proton.

  • 4.10–4.03 (m, 4H): Ethylene glycol methylene protons .

The singlet at 5.89 ppm confirms successful acetal formation, as the methine proton is deshielded by adjacent oxygen atoms.

Physicochemical Properties

Physical State and Stability

Pyridine-2-carbaldehyde ethylene acetal is a light yellow viscous liquid at room temperature. It distills under reduced pressure (1.1 kPa) without decomposition, indicating thermal stability up to ~150°C . The acetal group confers resistance to oxidation and nucleophilic attack, unlike the parent aldehyde.

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetonitrile) and aromatic hydrocarbons (toluene, benzene). Limited solubility in water (<0.1 g/L) .

  • Reactivity: The pyridine nitrogen remains basic (pKₐ ~1.7), enabling coordination to metal centers. The acetal can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to regenerate the aldehyde .

Applications in Synthetic Chemistry

Intermediate in Pharmaceutical Synthesis

The compound serves as a precursor to N-alkylpyridinium salts, which are intermediates in the synthesis of acetylcholinesterase reactivators like pralidoxime . For example, quaternization with 4-substituted benzyl bromides yields salts that undergo further functionalization .

Ligand Design in Coordination Chemistry

Schiff bases derived from pyridine-2-carbaldehyde are widely used as ligands. The ethylene acetal acts as a protecting group, allowing selective functionalization of other sites on the pyridine ring before deprotection .

Table 2: Representative Derivatives and Applications

DerivativeApplicationReference
1-(4-X-Benzyl)-2-(dioxolanyl)pyridinium bromidePhotoreactivity studies
Pyridine-2-carboxaldehydePralidoxime synthesis

Biological and Industrial Relevance

Industrial Scale Production

Commercial suppliers offer the compound at ~$10.00/25g, reflecting demand in fine chemical synthesis . Scalable protocols using toluene and PTSA enable kilogram-scale production with minimal purification steps.

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